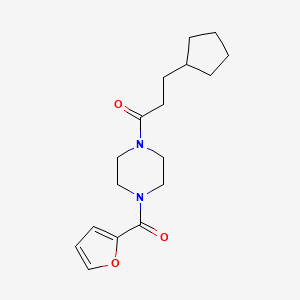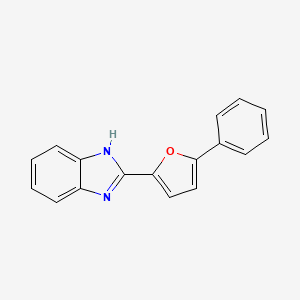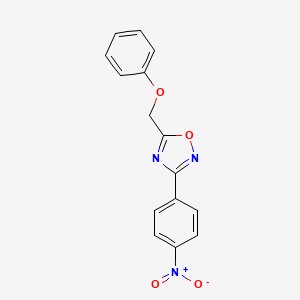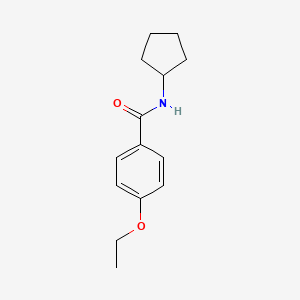![molecular formula C17H15FN2O3 B5731563 N-[2-(4-fluorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5731563.png)
N-[2-(4-fluorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-fluorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of acrylamides and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
作用機序
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide involves its interaction with enzymes, specifically acetylcholinesterase and butyrylcholinesterase. This compound binds to the active site of these enzymes, inhibiting their activity and leading to an increase in acetylcholine levels in the nervous system. This increase in acetylcholine can have potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibitory effects on acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to an increase in acetylcholine levels, which may have potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders. Additionally, this compound has been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
N-[2-(4-fluorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide has several advantages for laboratory experiments. This compound is relatively easy to synthesize and can be purified through recrystallization or column chromatography. Additionally, this compound has been well-studied for its mechanism of action and potential applications in scientific research.
However, there are also limitations to the use of this compound in laboratory experiments. This compound has been shown to have potential toxic effects, which may limit its use in certain experiments. Additionally, the inhibitory effects of this compound on acetylcholinesterase and butyrylcholinesterase may interfere with other experimental results, leading to potential confounding variables.
将来の方向性
There are several future directions for research involving N-[2-(4-fluorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide. One potential direction is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase. Additionally, this compound may have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Further research is needed to explore the potential therapeutic applications of this compound in these areas.
合成法
The synthesis of N-[2-(4-fluorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide can be achieved through a multistep process. The starting material for the synthesis is 4-fluoroacetophenone, which is reacted with ethyl bromide to yield 1-(4-fluorophenyl)ethanone. This intermediate is then reacted with 3-nitrobenzaldehyde in the presence of potassium carbonate and acetic acid to yield this compound. The final product can be purified through recrystallization or column chromatography.
科学的研究の応用
N-[2-(4-fluorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide has been studied for its potential applications in scientific research. This compound has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to an increase in acetylcholine levels, which may have potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders.
特性
IUPAC Name |
(E)-N-[2-(4-fluorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c18-15-7-4-13(5-8-15)10-11-19-17(21)9-6-14-2-1-3-16(12-14)20(22)23/h1-9,12H,10-11H2,(H,19,21)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSYHUXKCSQCHL-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[5-bromo-4-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B5731503.png)

![N-(3-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5731530.png)

![N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5731533.png)


![2-[(4-fluorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5731549.png)

![N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5731559.png)

